molecular formula C30H36O10 B590594 [(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate CAS No. 132930-62-2

[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate

Cat. No.: B590594
CAS No.: 132930-62-2
M. Wt: 556.608
InChI Key: YCZNVLDLPPSWPK-SNPOIAGWSA-N
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Description

[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate is a highly functionalized naphthaquinone compound produced by the endophytic fungus Chloridium sp. This compound exhibits strong antibacterial activity against various pathogens, including Pseudomonas spp., which are known to affect both humans and plants . The molecular structure of this compound has been elucidated through X-ray crystallography, confirming its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: [(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate is primarily produced by the endophytic fungus Chloridium sp. under both liquid and solid media culture conditions . The production process involves cultivating the fungus in a controlled environment, followed by extraction and purification of the compound. The specific reaction conditions for the synthesis of this compound include maintaining optimal temperature, pH, and nutrient availability to maximize yield .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using bioreactors. The fungus is grown in nutrient-rich media, and the compound is extracted using solvent extraction techniques. The crude extract is then purified using chromatographic methods to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: [(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antibacterial and antifungal properties.

Comparison with Similar Compounds

[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate is unique compared to other similar compounds due to its strong antibacterial and antifungal properties. Similar compounds include other naphthaquinones like Javanicin G, Javanicin K, and Javanicin E . These compounds also exhibit antimicrobial activity but differ in their binding affinities and specific biological targets .

Properties

CAS No.

132930-62-2

Molecular Formula

C30H36O10

Molecular Weight

556.608

InChI

InChI=1S/C30H36O10/c1-14-18-12-23(32)39-22-11-17-7-9-20(38-15(2)31)27(33)29(17,3)26(30(18,22)4)25(24(14)35-5)40-28(34)16-6-8-19-21(10-16)37-13-36-19/h6,8,10,14,17-18,20,22,24-26H,7,9,11-13H2,1-5H3/t14-,17-,18+,20+,22-,24+,25-,26?,29+,30-/m1/s1

InChI Key

YCZNVLDLPPSWPK-SNPOIAGWSA-N

SMILES

CC1C2CC(=O)OC3C2(C(C(C1OC)OC(=O)C4=CC5=C(C=C4)OCO5)C6(C(C3)CCC(C6=O)OC(=O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate
Reactant of Route 3
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate
Reactant of Route 4
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate
Reactant of Route 5
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate
Reactant of Route 6
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate

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